4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide
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Overview
Description
4,7-Dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide involves multiple stepsCommon reagents used in these reactions include methyl malonyl chloride, triethylamine, and N,N’-dicyclohexylcarbodiimide . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings using reagents like halogens or alkylating agents.
Common conditions for these reactions include the use of solvents like ethanol or dichloromethane and maintaining specific pH levels. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,7-Dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide include other indole derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Known for their analgesic properties.
6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropiono: Used in fluorescent labeling.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O4S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C17H18N4O4S/c1-21-11(8-10-12(24-2)4-5-13(25-3)15(10)21)16(23)19-9-14(22)20-17-18-6-7-26-17/h4-8H,9H2,1-3H3,(H,19,23)(H,18,20,22) |
InChI Key |
YCBTYEJZRRUEJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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